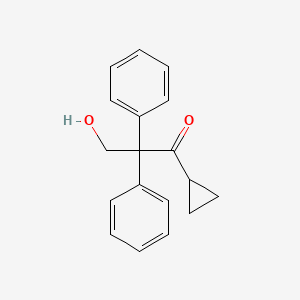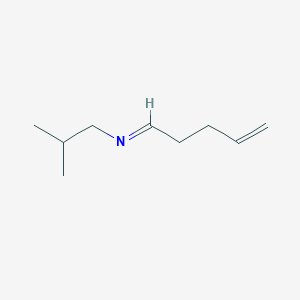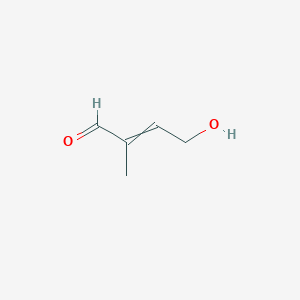![molecular formula C11H19N B14381468 1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-75-8](/img/structure/B14381468.png)
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a complex organic compound characterized by its unique structure, which includes multiple ring systems and a tertiary amine group
Métodos De Preparación
The synthesis of 1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine typically involves multi-step organic reactions. The synthetic routes often start with simpler precursors that undergo cyclization and functional group transformations to form the desired compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar ring structure but differ in their functional groups and overall reactivity.
Azepine derivatives: These compounds have a similar seven-membered ring but may have different substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90038-75-8 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
5-methyl-2-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-5-6-12-10-4-2-3-9(7-10)11(8)12/h8-11H,2-7H2,1H3 |
Clave InChI |
OZXDNBHBSIRARQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN2C1C3CCCC2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)
![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)

![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)

![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)

methanone](/img/structure/B14381466.png)
